molecular formula C16H8N2O3 B11990738 7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid CAS No. 65359-16-2

7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid

Cat. No.: B11990738
CAS No.: 65359-16-2
M. Wt: 276.25 g/mol
InChI Key: NARZOZMHJMTCGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid typically involves the reaction of naphthalene-1,8-diamine with a suitable ketone under acidic conditions. One common method involves refluxing naphthalene-1,8-diamine with a heterocyclic ketene in the presence of p-toluenesulfonic acid (PTSA) and xylene . The reaction mixture is then treated with oxalyl chloride in acetonitrile to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a non-peptide antagonist for CRF receptors sets it apart from other similar compounds .

Properties

IUPAC Name

7-oxobenzo[e]perimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O3/c19-15-9-4-2-1-3-8(9)13-12-10(15)5-6-11(16(20)21)14(12)18-7-17-13/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARZOZMHJMTCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C(C=CC(=C43)C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215686
Record name 7-Oxo-7H-benzo(e)perimidine-4-carboxylic acid
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Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65359-16-2
Record name 7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid
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Record name 7-Oxo-7H-benzo(e)perimidine-4-carboxylic acid
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Record name 7-oxo-7H-benzo[e]perimidine-4-carboxylic acid
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Record name 7-OXO-7H-BENZO(E)PERIMIDINE-4-CARBOXYLIC ACID
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